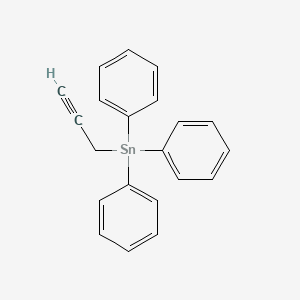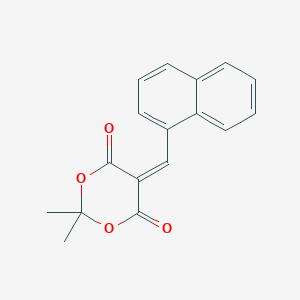
9-Chloro-9-methyl-9-silafluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-5-methyl-5H-dibenzo[b,d]silole is an organic compound that belongs to the class of siloles. Siloles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound has a molecular formula of C13H11ClSi and a molecular weight of 230.76 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole typically involves the reaction of chlorosilane with a suitable aromatic compound under controlled conditions. One common method involves the use of a Grignard reagent to introduce the methyl group, followed by chlorination to obtain the final product .
Industrial Production Methods
Industrial production of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-5-methyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Applications De Recherche Scientifique
5-Chloro-5-methyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silole derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, influencing biochemical pathways. Its unique electronic properties also allow it to participate in electron transfer reactions, making it valuable in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-5H-dibenzo[b,d]silole: Similar structure but lacks the chlorine atom.
5,5-Dichloro-5H-dibenzo[b,d]silole: Contains two chlorine atoms instead of one.
5,5-Dimethyl-5H-dibenzo[b,d]stannole: Contains a tin atom instead of silicon.
Uniqueness
5-Chloro-5-methyl-5H-dibenzo[b,d]silole is unique due to the presence of both a chlorine and a methyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Numéro CAS |
18090-00-1 |
|---|---|
Formule moléculaire |
C13H11ClSi |
Poids moléculaire |
230.76 g/mol |
Nom IUPAC |
5-chloro-5-methylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C13H11ClSi/c1-15(14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
Clé InChI |
XCCMYBOVYLGMDE-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)


![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)


![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)
